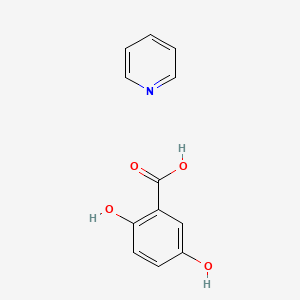

2,5-Dihydroxybenzoic acid;pyridine

Beschreibung

Eigenschaften

CAS-Nummer |

23758-49-8 |

|---|---|

Molekularformel |

C12H11NO4 |

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

2,5-dihydroxybenzoic acid;pyridine |

InChI |

InChI=1S/C7H6O4.C5H5N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-4-6-5-3-1/h1-3,8-9H,(H,10,11);1-5H |

InChI-Schlüssel |

YCONFVVPCZOVQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC=C1.C1=CC(=C(C=C1O)C(=O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,5 Dihydroxybenzoic Acid–pyridine Co Crystals and Salts

Solution-Based Crystallization Techniques

Solution-based crystallization is a cornerstone for the preparation of high-quality single crystals of 2,5-dihydroxybenzoic acid–pyridine (B92270) co-crystals, suitable for structural elucidation by single-crystal X-ray diffraction. nih.gov These methods rely on the dissolution of the constituent molecules—2,5-dihydroxybenzoic acid and pyridine—in a suitable solvent or solvent system, followed by the generation of a supersaturated state that induces crystallization.

Controlled Solvent Evaporation Methods

Controlled solvent evaporation is a widely utilized and effective method for the synthesis of co-crystals. nih.govnih.gov The process involves dissolving stoichiometric amounts of 2,5-dihydroxybenzoic acid and pyridine in a common solvent. The choice of solvent is critical and is often determined by the solubility of both components. nih.gov For the 2,5-dihydroxybenzoic acid and pyridine system, solvents such as ethanol, methanol, or acetone (B3395972) could be employed. rsc.orgnih.gov

The general procedure involves dissolving the acid and the pyridine base in the selected solvent, followed by slow evaporation of the solvent at a constant temperature. This gradual increase in concentration leads to the formation of a supersaturated solution, from which the co-crystals nucleate and grow. For instance, in the synthesis of a co-crystal of a pyridine derivative with 2,5-dihydroxybenzoic acid, a 1:1 stoichiometric ratio of the components was dissolved in absolute ethanol, stirred, and then allowed to evaporate slowly, yielding crystals after several days. nih.gov

A key consideration in this method is the potential for solvatomorphism, where solvent molecules are incorporated into the crystal lattice, forming a solvate. rsc.org For example, a co-crystal of piroxicam (B610120) and 2,5-dihydroxybenzoic acid was found to form an acetone solvate when crystallized from a solution containing acetone as an impurity. rsc.orgresearchgate.net

Table 1: Exemplary Solvents and Conditions for Controlled Solvent Evaporation

| Co-crystal System Component 1 | Co-crystal System Component 2 | Solvent(s) | Typical Conditions | Reference |

| 2,5-dihydroxybenzoic acid | Pyridine derivative | Ethanol | Slow evaporation at room temperature | nih.gov |

| Piroxicam | 2,5-dihydroxybenzoic acid | Acetone/Methanol | Microfluidic platform, solvent evaporation | rsc.orgresearchgate.net |

| 4-Hydroxybenzoic acid | 4,4'-Bipyridine (B149096) | Methanol | Slow evaporation | acs.org |

Slow Cooling Crystallization

Slow cooling crystallization is another effective solution-based method that can be employed for the synthesis of 2,5-dihydroxybenzoic acid–pyridine co-crystals. This technique involves dissolving the components in a suitable solvent at an elevated temperature to achieve a clear, undersaturated solution. Subsequently, the solution is gradually cooled, which reduces the solubility of the co-crystal and leads to a state of supersaturation, thereby inducing crystallization.

The rate of cooling is a critical parameter that can influence the size, quality, and even the polymorphic form of the resulting crystals. A slower cooling rate generally promotes the growth of larger and more well-defined crystals. This method is particularly advantageous for systems where the solubility of the components is significantly temperature-dependent.

While direct protocols for the 2,5-dihydroxybenzoic acid-pyridine system via slow cooling are not extensively detailed in the provided literature, the general principles of co-crystal formation suggest its applicability. The process would involve selecting a solvent in which both 2,5-dihydroxybenzoic acid and pyridine have sufficient solubility at a higher temperature and lower solubility at room temperature. The development of a kilogram-scale continuous crystallization of other co-crystals using a cooling method highlights the potential for the scalability of this technique. csmres.co.uk

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a greener and often more efficient alternative to traditional solution-based methods for co-crystal formation. These solvent-free or low-solvent techniques involve the direct grinding of the solid reactants, inducing chemical transformations and the formation of new crystalline phases.

Dry Grinding Techniques

Dry or neat grinding involves the grinding of a solid mixture of 2,5-dihydroxybenzoic acid and pyridine in the absence of any bulk solvent. This high-energy process can be performed using a mortar and pestle, a ball mill, or a vibratory mill. The mechanical force applied during grinding provides the energy required to break down the crystal lattices of the starting materials and facilitate the formation of the new co-crystal phase.

This method is particularly useful for rapid screening of co-crystal formation. For example, the preparation of co-crystals of various acids and pyridines has been successfully achieved by grinding the components together in a 1:1 molar ratio. acs.org While this method is straightforward, it can sometimes lead to amorphous products or incomplete reactions.

Liquid-Assisted Grinding Methodologies

Liquid-assisted grinding (LAG) is a refinement of the dry grinding technique where a small, catalytic amount of a liquid is added to the solid reactants before or during grinding. The liquid phase can accelerate the co-crystal formation by increasing molecular mobility and facilitating the dissolution and reprecipitation of the components on a microscopic scale. researchgate.net

The choice of the liquid is crucial; it should ideally be a poor solvent for the reactants and the co-crystal product to avoid the formation of a slurry. Common liquids used in LAG include methanol, ethanol, acetonitrile (B52724), and water. For instance, co-crystals of various carboxylic acids and pyridines have been prepared by grinding the components with a few drops of methanol. acs.org This technique has been shown to be highly efficient in producing a variety of co-crystals, often with improved crystallinity compared to neat grinding. researchgate.net

Table 2: Comparison of Mechanochemical Synthesis Methods

| Method | Description | Advantages | Potential Issues | Reference |

| Dry Grinding | Grinding of solid reactants without solvent. | Solvent-free, rapid screening. | Can result in amorphous or incomplete products. | acs.org |

| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of liquid. | Faster reaction rates, improved crystallinity. | Choice of liquid is critical to avoid slurry formation. | acs.orgresearchgate.net |

Advanced Crystallization Strategies for Polymorph and Solvatomorph Control

The ability to control the solid form of a co-crystal is of paramount importance, as different polymorphs (different crystal structures of the same chemical composition) and solvatomorphs (crystal structures containing trapped solvent molecules) can exhibit distinct physical and chemical properties.

Polymorphism in co-crystals can arise from different arrangements of the constituent molecules in the crystal lattice, which can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. For instance, co-crystals of 2,4-dihydroxybenzoic acid with nicotinamide (B372718) have been shown to exist in different polymorphic forms. acs.org The polymorphism of 2,5-dihydroxybenzoic acid itself, which can exist in at least two forms, further suggests the potential for polymorphic outcomes when co-crystallized with pyridine. researchgate.net

Solvatomorphism, as mentioned earlier, is the incorporation of solvent molecules into the co-crystal lattice. The formation of a solvate versus an anhydrous co-crystal can be highly dependent on the solvent system used during crystallization. The case of the piroxicam and 2,5-dihydroxybenzoic acid co-crystal forming an acetone solvate is a clear example of this phenomenon. rsc.orgillinois.edu Desolvation of such solvatomorphs can sometimes lead to the formation of a new anhydrous polymorph or a transformation to a more stable form. rsc.org

Advanced strategies for controlling these forms include the use of specific solvents to favor the nucleation of a desired form, controlled seeding with crystals of the target polymorph, and the use of additives that can inhibit the growth of undesired forms. The study of the structural landscape of acid-pyridine co-crystals through combinatorial methods can also provide insights into the factors that govern the formation of different solid forms. acs.org Furthermore, the phenomenon of a single crystal to single crystal solvatomorphic phase transition has been observed in co-crystals of pyrimethamine (B1678524) with 4-hydroxybenzoic acid, highlighting the dynamic nature of these crystalline systems. rsc.orgresearchgate.net

Supramolecular Interactions and Crystal Packing in 2,5 Dihydroxybenzoic Acid–pyridine Adducts

Primary Hydrogen Bonding Motifs

Hydrogen bonds, due to their strength and directionality, are the most critical interactions in directing the assembly of 2,5-dihydroxybenzoic acid and pyridine (B92270). nsf.gov The presence of multiple hydrogen bond donors (one carboxylic acid and two phenolic hydroxyls) on the acid and a primary acceptor site (the sp²-hybridized nitrogen) on pyridine gives rise to several potential and competitive binding motifs.

The most robust and predictable supramolecular synthon formed between a carboxylic acid and a pyridine derivative is the O–H···N hydrogen bond. nsf.govresearchgate.net This interaction is a heteromeric hydrogen bond where the acidic proton of the carboxylic acid group is donated to the lone pair of electrons on the pyridine nitrogen. nsf.gov This primary interaction typically leads to the formation of a well-defined acid-pyridine dimer. In crystal structures of related systems, the O···N distances for this type of interaction are characteristic of strong hydrogen bonds. For instance, in a cocrystal of a thiophene-based compound with benzoic acid, the –COOH···N-pyridine interaction distance was measured at 2.685 Å. nsf.gov The formation of this acid-pyridine heterosynthon is a common strategy in crystal engineering to assemble larger, predictable architectures. nih.gov

The phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid can also act as hydrogen bond donors to the pyridine nitrogen. While generally less acidic than the carboxylic acid proton, the phenolic O–H group is still capable of forming a significant O–H···N interaction. In studies involving 4-hydroxybenzoic acid and substituted pyridines, the occurrence of phenolic –OH···N(pyr) interactions has been observed, indicating that this motif can be competitive with the carboxylic acid interaction. acs.org The presence of two hydroxyl groups in 2,5-dihydroxybenzoic acid, one ortho and one meta to the carboxylic acid, introduces additional possibilities for such interactions, potentially leading to more complex network structures if the primary carboxylic acid-pyridine synthon does not dominate.

With three potential hydrogen bond donor sites on 2,5-dihydroxybenzoic acid, a competition exists for the pyridine nitrogen acceptor. The outcome is largely determined by the relative acidities (pKa) of the donor groups. The carboxylic acid group is significantly more acidic than the phenolic hydroxyl groups, making the O(acidic)–H···N(pyr) interaction the most energetically favorable and, therefore, the most likely primary interaction. acs.org However, the formation of this primary synthon does not preclude the phenolic groups from participating in further hydrogen bonding. The phenolic –OH groups are often involved in secondary interactions, either with other acid molecules or by forming multi-point recognition motifs with additional pyridine molecules, leading to structures with 1:2 or higher stoichiometries. acs.org

A key structural feature of 2,5-dihydroxybenzoic acid is the presence of a strong intramolecular hydrogen bond between the carboxylic acid proton and the adjacent ortho-phenolic oxygen. This interaction forms a stable six-membered ring, a motif known as an S(6) ring. nih.gov This pre-organization can influence which intermolecular interactions are formed.

In the resulting adducts with pyridine, the primary intermolecular interaction is typically the O–H···N bond. These primary acid-base units can then self-assemble into larger patterns through additional hydrogen bonds. acs.orgirb.hr For example, the remaining phenolic hydroxyl group (at position 5) and C-H donors on the aromatic rings can form weaker C–H···O or O–H···O hydrogen bonds, linking the primary dimers into one-dimensional chains or two-dimensional sheets. nih.gov The interplay between the strong, primary acid-pyridine interaction and these weaker secondary interactions defines the final crystal packing.

Charge-Assisted Hydrogen Bonds and Ionic Interactions in Salt Structures (e.g., COO⁻···H–N⁺pyr)

The formation of a cocrystal versus a salt in an acid-base adduct is generally predicted by the "ΔpKa rule." If the difference between the pKa of the protonated base (pyridinium) and the pKa of the acid is greater than approximately 3, proton transfer is highly likely, resulting in the formation of a salt. This leads to ionic structures composed of a pyridinium (B92312) cation (H–N⁺pyr) and a carboxylate anion (COO⁻).

In these salt structures, the primary interaction is a strong, charge-assisted hydrogen bond (CAHB) of the N⁺–H···O⁻ type. nih.govrsc.org These bonds are significantly stronger and shorter than their neutral O–H···N counterparts due to the added electrostatic attraction between the formally charged donor and acceptor groups. nih.govirb.hrrsc.org This enhanced stability is a key driving force in the formation of many crystalline salts. rsc.org The resulting pyridinium and benzoate (B1203000) ions are then organized into specific packing motifs, often stabilized by a network of these powerful charge-assisted hydrogen bonds. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Nature of Interaction |

| Neutral H-Bond | R–COOH | N(pyr) | ~2.60 - 2.70 | Covalent/Electrostatic |

| Charge-Assisted H-Bond | R'–N⁺–H | ⁻OOC–R | ~2.55 - 2.65 | Primarily Electrostatic |

Ancillary Non-Covalent Interactions

π-π Stacking: The aromatic rings of both 2,5-dihydroxybenzoic acid and pyridine are electron-rich π-systems, making them capable of engaging in π-π stacking interactions. nih.gov These interactions occur when the rings pack in a parallel or near-parallel fashion, contributing to the cohesive energy of the crystal.

C–H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the face of an adjacent pyridine or benzene (B151609) ring. nih.gov These interactions help to define the relative orientation of molecules within the lattice.

The combination of strong hydrogen bonds, potential charge-assisted interactions, and these weaker ancillary forces results in a highly organized and stable supramolecular assembly. core.ac.uk

| Interaction Type | Typical Distance (Å) | Contributing Molecules | Significance |

| π-π Stacking | 3.47 - 3.71 researchgate.net | Pyridine-Pyridine, Pyridine-Benzene | Crystal lattice stabilization, formation of 2D/3D networks acs.orgrsc.org |

| Donor | Acceptor | Typical Distance (H···O) (Å) | Role in Crystal Packing |

| Aromatic C-H | Carboxylate/Hydroxyl Oxygen | ~2.50 - 2.54 acs.org | Stabilization of primary synthons, formation of extended networks acs.orgresearchgate.net |

C–H···N Hydrogen Bonds

In addition to C–H···O interactions, C–H···N hydrogen bonds can be observed in the crystal structures of pyridine-containing compounds. These interactions involve a carbon-hydrogen bond acting as the hydrogen bond donor and the nitrogen atom of a pyridine ring as the acceptor. The formation of these bonds contributes to the creation of 2D supramolecular layers. acs.org The C–H···N intramolecular hydrogen bond in related heterocyclic systems can lead to a measurable increase in the ¹J(C,H) coupling constant and a shortening of the C-H bond length, indicating a significant interaction. nih.gov

| Donor | Acceptor | Observed in | Structural Influence |

| Aromatic/Aliphatic C-H | Pyridine Nitrogen | Pyridine-dicarboxylic acid salt networks acs.org | Contributes to the formation of 2D supramolecular layers acs.org |

N–H···O and N–H···N Interactions

When proton transfer occurs from the carboxylic acid of 2,5-dihydroxybenzoic acid to the pyridine nitrogen, a pyridinium cation is formed, enabling strong N⁺–H···O⁻ hydrogen bonds. This ionic hydrogen bond is a primary driving force in the formation of many acid-base adducts. acs.org These N–H···O interactions, along with O–H···N hydrogen bonds, are fundamental in directing the crystal packing. acs.org In cases where other nitrogen-containing groups are present, such as in aminopyrimidines, N–H···N hydrogen bonds can also be formed. nih.gov Intramolecular N–H···N hydrogen bonds have been observed between adjacent pyridine and pyridinium rings, enforcing planarity. nih.gov The strength of these interactions often dictates which supramolecular synthons are preferentially formed.

| Interaction | Donor | Acceptor | Characteristics |

| N–H···O | Pyridinium N-H | Carboxylate/Hydroxyl Oxygen | Strong, often ionic (N⁺–H···O⁻), primary synthon formation acs.orgacs.org |

| N–H···N | Pyridinium/Amine N-H | Pyridine/Amine Nitrogen | Can be intramolecular or intermolecular, influences conformation nih.govnih.gov |

C–H···π and N–H···π Interactions

Similarly, N–H···π interactions, involving an N-H donor and an aromatic π-system, are found in protein structures and molecular crystals. nih.gov These interactions are favorable when the N-H group is positioned perpendicularly to the phenyl ring, with an optimal interaction distance of approximately 3.0–3.5 Å between the nitrogen and the ring centroid. nih.gov Both C–H···π and N–H···π interactions are considered significant noncovalent forces that supplement the stronger hydrogen bonds and π-π stacking in defining the crystal structure. acs.orgnih.gov

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |

| C–H···π | Aromatic/Aliphatic C-H | Aromatic π-system of benzene or pyridine ring | T-shaped or edge-to-face arrangements acs.org |

| N–H···π | Amine/Amide/Pyridinium N-H | Aromatic π-system of benzene ring | N-H perpendicular to ring, N···π centroid distance ~3.0-3.5 Å nih.gov |

Identification and Topological Analysis of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the fundamental building blocks in crystal engineering. acs.org Their identification and analysis are key to understanding and predicting the crystal structures of multicomponent systems like the 2,5-dihydroxybenzoic acid-pyridine adduct.

Recurring Heterosynthons (e.g., R²₂(8) Ring Motifs and Carboxylic Acid–Pyridine Heterodimeric Synthons)

The most prominent and predictable supramolecular synthon in adducts of carboxylic acids and pyridines is the carboxylic acid–pyridine heterodimeric synthon. acs.orgacs.org This heterosynthon is formed by an O–H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, often accompanied by a C–H···O interaction involving a carbon adjacent to the nitrogen. rsc.org Studies based on the Cambridge Structural Database (CSD) reveal that this COOH···N(arom) supramolecular heterosynthon occurs with a frequency of 98% in crystal structures containing only acid and pyridine moieties, indicating its high robustness. acs.orgfigshare.com This strong preference for the heterosynthon over the corresponding carboxylic acid homosynthon (dimer) is a guiding principle in the crystallization of these systems. acs.org

Another significant recurring motif is the R²₂(8) ring, described by graph-set notation. This motif involves two molecules connected by two hydrogen bonds, forming a ring containing eight atoms. In the context of acid-pyridine systems, particularly after proton transfer, a highly stable R²₂(8) motif can form between the carboxylate group of the dihydroxybenzoate anion and a protonated amine or pyridinium cation. researchgate.netnih.gov For example, a two-point carboxylate···aminopyrimidine synthon with R²₂(8) geometry is a known stabilizing feature. researchgate.net This motif is also commonly observed in cocrystals where amide or other functional groups capable of forming two-point hydrogen bond contacts are present. acs.orgmdpi.comscispace.com

| Synthon/Motif | Description | Interactions Involved | Prevalence/Significance |

| Carboxylic Acid–Pyridine Heterodimer | A robust pairing between a carboxylic acid and a pyridine molecule. acs.orgrsc.org | Primarily O–H···N hydrogen bond; may involve C–H···O. rsc.org | Highly predictable; occurs in 98% of simple acid-pyridine systems. acs.orgfigshare.com Favored over acid-acid homodimers. acs.org |

| R²₂(8) Ring Motif | A bimolecular cyclic hydrogen-bonded ring containing 8 atoms. researchgate.netresearchgate.net | Typically two N–H···O or a combination of N–H···O and O–H···O hydrogen bonds. acs.orgresearchgate.net | Common in salts between carboxylates and protonated pyridines/amines; strongly reinforces crystal packing. researchgate.netnih.gov |

Formation of 1D Chains, 2D Sheets, and 3D Supramolecular Frameworks in 2,5-Dihydroxybenzoic Acid–Pyridine Adducts

The co-crystallization of 2,5-dihydroxybenzoic acid (gentisic acid) with pyridine and its derivatives gives rise to a variety of supramolecular architectures, predominantly driven by strong and directional hydrogen bonds. The interplay between the carboxylic acid group, the hydroxyl groups of the gentisic acid, and the nitrogen atom of the pyridine ring dictates the assembly into one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. The formation of either a salt or a co-crystal, which is largely determined by the difference in pKa values between the acid and the pyridine derivative, plays a crucial role in the resulting crystal packing. researchgate.net

A systematic study of adducts of gentisic acid with various pyridine derivatives has shown that the hydrogen bond between the carboxylic group and the pyridine nitrogen atom is a persistent and dominant feature in nearly all structures. researchgate.net The nature of the resulting supramolecular assembly, however, is highly dependent on whether a proton is transferred from the carboxylic acid to the pyridine nitrogen, forming a salt, or if a neutral hydrogen bond is formed, resulting in a co-crystal. researchgate.net

In the case of salts, where proton transfer occurs, the most significant intermolecular interactions are often the hydrogen bonds between the gentisate anions themselves. These interactions frequently lead to the formation of infinite chains or dimers of the anions. researchgate.net The pyridinium cations are then positioned to interact with these anionic assemblies.

Conversely, in co-crystals, where neutral molecules of gentisic acid and pyridine are present, direct hydrogen bonding between the gentisic acid molecules is generally not observed. researchgate.net Instead, the primary interaction is the robust O-H···N hydrogen bond between the carboxylic acid and the pyridine. The additional hydroxyl groups on the gentisic acid molecule can then participate in further hydrogen bonding, extending the structure into higher dimensions.

The formation of 1D chains is a common motif. For instance, in adducts with certain pyridine derivatives, a chain hydrogen bond can form between molecules of the pyridine derivative, which then interacts with the carboxylic acid. nih.gov In other cases, the acid-pyridine interaction itself propagates in a linear fashion, creating simple 1D chains. rsc.org These chains can then be further organized into 2D sheets or 3D frameworks through weaker interactions. rsc.orgnih.gov

For example, a study on a cocrystal of an isoniazid (B1672263) derivative (a pyridine derivative) with 2,5-dihydroxybenzoic acid revealed specific hydrogen-bonding motifs that lead to chain formation. nih.goviucr.org The expected carboxylic acid-pyridine hydrogen bond is present, and an additional chain motif is formed between the hydroxyl group of one molecule and the amide oxygen of a neighboring molecule. nih.gov

Detailed crystallographic data for a specific 1:1 adduct of 2,5-dihydroxybenzoic acid and pyridine would provide precise information on bond lengths, angles, and the resulting dimensionality of the supramolecular framework. The following table summarizes key interaction types and their role in the formation of higher-order structures in acid-pyridine co-crystals.

| Interaction Type | Description | Role in Supramolecular Assembly | Typical Dimensionality |

| O-H···N (Carboxylic Acid-Pyridine) | Strong hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. | Primary and most robust synthon, forming the initial acid-base adduct. researchgate.netacs.org | 1D |

| O-H···O (Anion-Anion) | Hydrogen bonding between the carboxylate and hydroxyl groups of adjacent gentisate anions in salts. | Formation of infinite chains or dimers of the anionic component. researchgate.net | 1D, 2D |

| O-H···O (Hydroxyl-Carboxyl/Hydroxyl) | Hydrogen bonds involving the hydroxyl groups of gentisic acid with other functional groups. | Cross-linking of primary chains to form sheets and frameworks. | 2D, 3D |

| N-H···O (in salts) | Hydrogen bonding from the protonated pyridinium cation to the gentisate anion. | Linking the cationic and anionic components of the structure. | 2D, 3D |

| C-H···O/N | Weaker hydrogen bonds involving aromatic or aliphatic C-H donors. | Stabilization of the overall crystal packing. rsc.org | 3D |

| π-π Stacking | Interactions between the aromatic rings of gentisic acid and pyridine. | Further stabilization of the 3D architecture. mdpi.com | 3D |

Spectroscopic Analysis of 2,5 Dihydroxybenzoic Acid–pyridine Multicomponent Crystals

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a primary tool for probing the intermolecular interactions within the 2,5-dihydroxybenzoic acid–pyridine (B92270) system. These methods are highly sensitive to changes in bond vibrational modes that occur upon the formation of hydrogen bonds or proton transfer.

The formation of a cocrystal between an acid and a pyridine derivative is typically characterized by the formation of a robust hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom (O–H···N). This interaction, along with other potential hydrogen bonds involving the phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid, produces significant and predictable shifts in the vibrational spectra.

In the FTIR spectrum of a cocrystal involving a pyridine derivative (isoniazid) and 2,5-dihydroxybenzoic acid, the formation of the expected carboxylic acid···pyridine hydrogen-bond interaction is a key feature. nih.gov Generally, for acid-pyridine cocrystals, the most telling spectral regions are those corresponding to the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the ring modes of pyridine. rsc.orgsemanticscholar.org

O–H Stretching: In the spectrum of pure 2,5-dihydroxybenzoic acid, the O–H stretching vibration of the carboxylic acid typically appears as a broad band. chemicalbook.com Upon forming a hydrogen bond with pyridine, this band is expected to broaden further and shift to a lower wavenumber (red-shift). In strongly hydrogen-bonded acid-base complexes, this band can become exceptionally broad and appear in the 3000-2400 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretching band of the carboxylic acid is another crucial indicator. In cocrystals where a simple hydrogen bond is formed (without proton transfer), the C=O band often shifts. For instance, in cocrystals of other benzoic acids, changes in the C=O band from ~1697 cm⁻¹ in a physical mixture to new bands around ~1716 cm⁻¹ and ~1682 cm⁻¹ in the cocrystal phase have been observed, indicating a change in the electronic environment of the carbonyl group due to the new hydrogen bonding network. semanticscholar.org

Pyridine Ring Vibrations: Pyridine ring stretching and bending vibrations are also sensitive to hydrogen bonding. Upon formation of the O–H···N bond, the electron density of the pyridine ring is perturbed, leading to shifts in the positions of its characteristic bands.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the carbonyl stretch and aromatic ring modes are typically strong and well-defined. mdpi.comresearchgate.net Shifts in these bands in the Raman spectrum of the complex compared to the individual components confirm the formation of the cocrystal and provide data on the interaction strength. mdpi.com

Table 1: Expected Vibrational Band Shifts in 2,5-Dihydroxybenzoic Acid-Pyridine Complex due to Hydrogen Bonding

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Acid | Expected Change in Complex | Reason for Change |

| Carboxylic O–H Stretch | ~3200-2500 (broad) | Broadening and shift to lower frequency | Formation of strong O–H···N hydrogen bond |

| Carbonyl C=O Stretch | ~1680-1660 | Shift to higher or lower frequency | Alteration of the electronic environment upon hydrogen bonding |

| Phenolic O–H Stretch | ~3400-3300 | Shift to lower frequency | Participation in intermolecular hydrogen bonding |

| Pyridine Ring Modes | Various | Shifts in band positions | Perturbation of ring electron density due to H-bond |

A critical question in any acid-base complex is whether the interaction is a neutral hydrogen bond (cocrystal) or involves the transfer of a proton from the acid to the base to form an ion pair (salt). The difference in pKa between the carboxylic acid and pyridine will determine the likelihood of this transfer. Vibrational spectroscopy offers clear signatures to distinguish between these states.

If proton transfer occurs from 2,5-dihydroxybenzoic acid to pyridine, the following spectral changes are anticipated:

The broad O–H stretching band of the carboxylic acid would disappear.

A new, very broad and strong absorption band would appear, typically between 2700 cm⁻¹ and 2000 cm⁻¹, which is characteristic of the N⁺–H stretching vibration in the newly formed pyridinium (B92312) cation. mdpi.com

The C=O stretching vibration of the carboxylic acid would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), which typically appear near 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. mdpi.com The disappearance of the original carbonyl band and the appearance of these two new bands is strong evidence of deprotonation.

In studies of related systems, such as 2-aminopyridine (B139424) with a sufficiently acidic phenol, the disappearance of the phenolic ν(OH) band and the appearance of a new broad band for the N⁺-H bond confirmed proton transfer. mdpi.comdocumentsdelivered.com Similarly, the formation of a pyridinium ion in a complex with 2,4,6-trihydroxybenzoic acid was confirmed by the significant shift of the pyridine nitrogen signal in XPS, a technique which corroborates vibrational spectroscopy findings. brad.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in both solution and solid states, is invaluable for confirming the structure of the 2,5-dihydroxybenzoic acid-pyridine complex and for providing detailed information about the electronic environment of specific atoms.

Solution NMR: In a suitable solvent, the formation of a hydrogen-bonded complex between 2,5-dihydroxybenzoic acid and pyridine can be monitored by ¹H NMR.

Proton Chemical Shifts: The most affected proton is the acidic proton of the carboxylic acid. In solution, this proton is in dynamic exchange. Upon addition of pyridine, the chemical shift of this acidic proton would be expected to move significantly downfield due to the formation of the strong hydrogen bond. Similarly, the protons on the pyridine ring, particularly those in the ortho positions (α-protons), would also experience a downfield shift upon hydrogen bonding to the acidic group. The chemical shifts for the aromatic protons of 2,5-dihydroxybenzoic acid in DMSO-d₆ are observed around 7.21, 6.99, and 6.83 ppm, with the acidic proton appearing far downfield. chemicalbook.com Interaction with pyridine would perturb these values.

Solid-State NMR (ssNMR): ssNMR is particularly powerful for characterizing the final solid form (cocrystal or salt) without the influence of a solvent. It can definitively distinguish between a cocrystal and a salt. rsc.org

¹³C ssNMR: The carbon atoms in the carboxylic acid group and the pyridine ring are sensitive to the intermolecular interactions. Upon cocrystal formation, their chemical shifts will differ from a simple physical mixture of the two components. In the case of proton transfer, the chemical shift of the carboxylate carbon (–COO⁻) would be significantly different from that of the carboxylic acid carbon (–COOH).

¹⁵N ssNMR: The most direct evidence for or against proton transfer comes from ¹⁵N ssNMR. The chemical shift of the nitrogen atom in pyridine is highly sensitive to its protonation state. In a study of an isonicotinamide (B137802) complex (a pyridine derivative), the formation of a salt was confirmed by a large downfield shift (from ~-70 ppm to ~-120 ppm) in the ¹⁵N signal, indicating the formation of a pyridinium (N⁺–H) species. brad.ac.uk A similar large shift would be expected for the 2,5-dihydroxybenzoic acid-pyridine complex if proton transfer occurs.

Table 2: Key NMR Signatures for 2,5-Dihydroxybenzoic Acid-Pyridine Complex

| Nucleus | NMR Technique | Expected Observation in Cocrystal (H-bond) | Expected Observation in Salt (Proton Transfer) |

| ¹H | Solution | Downfield shift of carboxylic acid and pyridine α-protons | Significant downfield shift of pyridine α-protons; new N⁺–H signal |

| ¹³C | Solid-State | Shifts in carboxyl and pyridine ring carbon signals | Large shift for carboxyl carbon to carboxylate (COO⁻) signal |

| ¹⁵N | Solid-State | Moderate shift in pyridine nitrogen signal | Large downfield shift in pyridine nitrogen signal (N⁺–H) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be a sensitive indicator of complex formation, especially when π-systems are involved.

Both 2,5-dihydroxybenzoic acid and pyridine contain chromophores (the benzene (B151609) and pyridine rings) that absorb in the UV region. The UV-Vis spectrum of 2,5-dihydroxybenzoic acid shows characteristic absorption bands. sielc.com The interaction between the two molecules in a complex can lead to changes in these electronic transitions.

New Absorption Bands: The formation of a charge-transfer (CT) complex can sometimes give rise to a new, broad absorption band at a longer wavelength than the absorptions of the individual components. This occurs due to the transition of an electron from the donor molecule (often the dihydroxybenzoic acid) to the acceptor molecule (pyridine).

Shifts in Existing Bands (Solvatochromism): Even without a distinct CT band, complex formation will perturb the π-electron systems of both rings. This typically results in a shift in the wavelength of maximum absorbance (λmax) for the π-π* transitions of both the benzoic acid and pyridine moieties. For example, in copper(II) complexes involving a pyridine ring, the π-π* transition of the pyridine ring is observed to shift upon coordination. researchgate.net A similar shift would be expected upon hydrogen bonding or proton transfer with 2,5-dihydroxybenzoic acid. The formation of a complex between chitosan (B1678972) and a pyridine-dicarboxylic acid showed clear changes in the UV spectrum compared to the free acid, indicating interaction. researchgate.net

Monitoring the UV-Vis spectrum upon titrating one component into the other in solution can be used to determine the stoichiometry and binding constant of the complex formed in the solution phase.

Mass Spectrometry (MALDI-TOF) for Non-Covalent Complex Detection

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of non-covalent complexes. In the context of the 2,5-dihydroxybenzoic acid (2,5-DHB) and pyridine system, MALDI-TOF MS serves as a crucial tool for identifying and characterizing the multicomponent species formed between these two compounds. The use of a mixture of 2,5-DHB and pyridine can form an ionic liquid matrix (ILM), which offers advantages such as improved sample homogeneity and reproducibility in MALDI-MS analysis. accesson.kr

Research into the MALDI-MS analysis of ionic liquid matrices prepared with 2,5-dihydroxybenzoic acid and pyridine has revealed the formation of a distinct and unconventional non-covalent complex. When a mixture of 2,5-DHB and pyridine is used as an ILM, a dominant and unexpected peak is observed in the positive-ion mode mass spectrum at a mass-to-charge ratio (m/z) of 232.0. accesson.krkoreascience.krkoreascience.kr This peak is not observed when other isomers of dihydroxybenzoic acid, such as 2,4-DHB, 2,6-DHB, 3,4-DHB, or 3,5-DHB, are mixed with pyridine. koreascience.kr The presence of this unique peak is specific to ILMs composed of pyridine with 2,3-DHB or 2,5-DHB. accesson.krkoreascience.kr

The ion at m/z 232.0 is proposed to be the [DHB+pyridine-H]⁺ species. koreascience.krkoreascience.kr Its formation is thought to involve a mechanism that includes the protonation of pyridine, deprotonation of the 2,5-DHB molecule, followed by a nucleophilic aromatic substitution and a hydride-ion subtraction. accesson.krkoreascience.kr The specific ortho positioning of the carboxyl and hydroxyl groups in 2,5-DHB is a critical requirement for the formation of this ion. accesson.krkoreascience.kr

In addition to the dominant peak at m/z 232.0, other common ions are also observed in the mass spectrum of the 2,5-DHB/pyridine matrix. These include a peak for the protonated pyridine molecule at m/z 80.0 ([pyridine+H]⁺), as well as several peaks corresponding to derivatives of the 2,5-DHB matrix itself. koreascience.kr The presence of these various ions provides a comprehensive picture of the species present in the gas phase during the MALDI process. The unique peak at m/z 232.0, being a prominent and stable ion in the spectrum, has been suggested as a potential internal calibrant for MALDI-MS analyses that utilize a 2,5-DHB/pyridine ILM. accesson.krkoreascience.kr

The following tables summarize the key ions detected in the MALDI-TOF mass spectrum of a 2,5-dihydroxybenzoic acid and pyridine ionic liquid matrix.

Table 1: Primary Non-Covalent Complex Ion

| Observed m/z | Proposed Ion Identity | Notes |

| 232.0 | [2,5-DHB + pyridine - H]⁺ | Dominant peak observed specifically with 2,5-DHB and 2,3-DHB isomers in a pyridine matrix. accesson.krkoreascience.kr |

Table 2: Other Observed Ions in the 2,5-DHB/Pyridine Matrix Spectrum

| Observed m/z | Proposed Ion Identity |

| 80.0 | [pyridine + H]⁺ |

| 137.0 | DHB-derivative ion |

| 177.0 | DHB-derivative ion |

| 199.0 | DHB-derivative ion |

Data sourced from studies on ionic liquid matrices of dihydroxybenzoic acids and pyridine. koreascience.kr

Computational and Theoretical Investigations of 2,5 Dihydroxybenzoic Acid–pyridine Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is particularly adept at describing the electronic structure and energetics of intermolecular complexes, such as the one formed between 2,5-dihydroxybenzoic acid and pyridine (B92270).

Optimization of Molecular Structures and Crystal Lattices

The initial step in a computational investigation involves the optimization of the molecular geometries of the individual components and their resulting complex. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For the 2,5-dihydroxybenzoic acid–pyridine system, DFT calculations would be employed to predict the bond lengths, bond angles, and dihedral angles of the cocrystal.

Calculation of Interaction Energies and Hydrogen Bond Enthalpies

Once the optimized geometry of the 2,5-dihydroxybenzoic acid–pyridine complex is obtained, DFT can be used to calculate the interaction energy. This value quantifies the strength of the association between the two molecules. The interaction energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated molecules (2,5-dihydroxybenzoic acid and pyridine).

To account for the basis set superposition error (BSSE), which can artificially inflate the calculated interaction energy, the counterpoise correction method is commonly applied. The resulting interaction energies provide a quantitative measure of the stability of the cocrystal.

Furthermore, DFT calculations can be extended to determine the enthalpies of the hydrogen bonds within the complex. This involves analyzing the vibrational frequencies of the complex, which are also obtained from DFT calculations. The strength of a hydrogen bond is reflected in the shift of the stretching frequency of the donor group (in this case, the O-H of the carboxylic acid) upon complexation. Ab initio calculations on pyridine interacting with water have shown interaction energies for linear C-H···O interactions to be in the range of -1.24 to -1.97 kcal/mol, and these are strengthened by about 20% when classical hydrogen bonds are also present. rsc.org While specific values for the 2,5-dihydroxybenzoic acid-pyridine complex are not available, a similar approach would be used.

Table 1: Representative DFT-Calculated Interaction Energies for Pyridine Complexes

| Interacting Molecules | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Pyridine - Water | C-H···O (ortho) | -1.24 |

| Pyridine - Water | C-H···O (meta) | -1.94 |

| Pyridine - Water | C-H···O (para) | -1.97 |

| Pyridine - Water (with H-bond) | C-H···O (meta) | -2.34 |

Note: The data in this table is illustrative and based on ab initio calculations for the pyridine-water system to demonstrate the nature of such calculations. rsc.org Specific values for the 2,5-dihydroxybenzoic acid-pyridine complex would require dedicated computational studies.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. It is a powerful tool for identifying and quantifying the nature of intermolecular interactions, including hydrogen bonds.

Characterization of Electron Density at Bond Critical Points

QTAIM analysis identifies critical points in the electron density, ρ(r), where the gradient of the density is zero. nih.gov A bond critical point (BCP) is a specific type of critical point that exists between two interacting atoms, indicating the presence of a bond path. wiley-vch.de The properties of the electron density at the BCP provide valuable information about the nature of the interaction.

For the 2,5-dihydroxybenzoic acid–pyridine complex, a BCP would be located on the bond path connecting the hydrogen of the carboxylic acid's hydroxyl group and the nitrogen of the pyridine. The key parameters at this BCP are the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). A positive value for the Laplacian of the electron density is characteristic of non-covalent interactions, such as hydrogen bonds. nih.gov

Quantitative Assessment of Hydrogen Bond Strengths

The magnitude of the electron density at the bond critical point, ρ(r), correlates with the strength of the interaction. Higher values of ρ(r) at the BCP of a hydrogen bond indicate a stronger bond. The criteria for the existence of a hydrogen bond based on QTAIM analysis suggest a ρ value in the range of 0.002-0.035 atomic units (e/a₀³) and a ∇²ρ(r) value between 0.024-0.139 atomic units (e/a₀⁵). nih.gov

By analyzing these parameters, QTAIM can provide a quantitative assessment of the strength of the O-H···N hydrogen bond in the 2,5-dihydroxybenzoic acid–pyridine complex. This analysis can also differentiate between strong, traditional hydrogen bonds and weaker C-H···O interactions that may also be present in the crystal structure.

Table 2: Typical QTAIM Parameters for Characterizing Hydrogen Bonds

| Parameter | Symbol | Typical Range for Hydrogen Bonds | Interpretation |

| Electron Density at BCP | ρ(r) | 0.002 - 0.035 a.u. | Higher value indicates a stronger bond. |

| Laplacian of Electron Density at BCP | ∇²ρ(r) | 0.024 - 0.139 a.u. | Positive value indicates a non-covalent interaction. |

| Total Energy Density at BCP | H(r) | Typically negative | A negative value suggests some degree of covalent character. |

| Ratio of Kinetic to Potential Energy Density | |V(r)|/G(r) | > 1 | Indicates a non-covalent interaction. |

Note: This table presents generally accepted ranges for QTAIM parameters in the study of hydrogen bonds and is for illustrative purposes. nih.gov The specific values for the 2,5-dihydroxybenzoic acid-pyridine complex would be determined through dedicated QTAIM calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. A key feature of NBO analysis is its ability to quantify the stabilizing effects of orbital interactions, particularly intermolecular charge transfer.

In the context of the 2,5-dihydroxybenzoic acid–pyridine complex, NBO analysis would focus on the donor-acceptor interactions that constitute the hydrogen bond. The primary interaction would involve the donation of electron density from a lone pair orbital of the pyridine nitrogen (the Lewis base) into the antibonding σ* orbital of the O-H bond of the 2,5-dihydroxybenzoic acid (the Lewis acid).

Table 3: Illustrative NBO Donor-Acceptor Interactions in a Hydrogen-Bonded System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |

| Lone Pair (N) | σ(O-H) | High | Strong stabilizing charge transfer from nitrogen to the antibonding O-H orbital, indicative of a strong hydrogen bond. |

| Lone Pair (O) | σ(C-H) | Low to Moderate | Weaker charge transfer, potentially indicating a secondary, weaker C-H···O interaction. |

Note: This table is a conceptual representation of the type of data NBO analysis provides for hydrogen-bonded systems. The specific orbitals and energy values would be unique to the 2,5-dihydroxybenzoic acid-pyridine complex.

Hirshfeld Surface Analysis and Fingerprint Plots

Comprehensive computational and theoretical investigations into the specific co-crystal formed between 2,5-dihydroxybenzoic acid and pyridine, particularly focusing on Hirshfeld surface analysis and the associated fingerprint plots, are not extensively available in the public scientific literature. While both 2,5-dihydroxybenzoic acid and pyridine are common components in co-crystal engineering, detailed crystallographic analysis of their specific 1:1 co-crystal is not prominently reported.

However, we can infer the likely nature of the intermolecular interactions based on studies of similar systems. For instance, research on co-crystals of 2,5-dihydroxybenzoic acid with other nitrogen-containing heterocyclic compounds, and of pyridine with other carboxylic acids, provides a foundation for understanding the probable bonding patterns. In co-crystals involving a carboxylic acid and a pyridine ring, a robust O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen is typically observed.

Visualization and Quantification of Specific Intermolecular Contacts

In the absence of specific data for the 2,5-dihydroxybenzoic acid-pyridine co-crystal, a hypothetical analysis based on known interactions would be speculative. A Hirshfeld surface analysis would typically visualize the key intermolecular contacts. For this co-crystal, the dominant interaction would likely be the hydrogen bond between the carboxylic acid group of the 2,5-dihydroxybenzoic acid and the nitrogen atom of the pyridine molecule. This would appear as a distinct bright red region on the dnorm mapped Hirshfeld surface, indicating a close contact.

Further interactions would be anticipated, including:

O-H···O hydrogen bonds involving the hydroxyl groups of the 2,5-dihydroxybenzoic acid.

C-H···O contacts between the pyridine or benzene (B151609) rings and the oxygen atoms of the carboxylic acid or hydroxyl groups.

π-π stacking interactions between the aromatic rings of the two molecules.

A hypothetical breakdown of the intermolecular contacts, based on similar structures, might be represented in the following table:

| Intermolecular Contact | Hypothetical Contribution (%) |

| O···H / H···O | 40 - 50 |

| H···H | 25 - 35 |

| C···H / H···C | 10 - 15 |

| C···C | 5 - 10 |

| N···H / H···N | 3 - 7 |

| Other | < 5 |

Note: This table is a hypothetical representation and is not based on published experimental data for the 2,5-dihydroxybenzoic acid-pyridine co-crystal.

Comparison of Intermolecular Interactions Across Different Solid Forms

The comparison of intermolecular interactions across different solid forms (polymorphs or solvates) of the 2,5-dihydroxybenzoic acid-pyridine co-crystal is contingent on the existence and crystallographic characterization of such forms. To date, there is no readily available literature detailing polymorphs of this specific co-crystal.

Should different solid forms exist, Hirshfeld surface analysis would be a powerful tool to delineate the subtle differences in their crystal packing and intermolecular interactions. For example, one polymorph might exhibit a different hydrogen bonding network or a more pronounced π-π stacking arrangement compared to another. These differences would be visually apparent in the Hirshfeld surfaces and quantitatively reflected in the fingerprint plots, with variations in the percentage contributions of different intermolecular contacts.

Proton Transfer Equilibrium in 2,5 Dihydroxybenzoic Acid–pyridine Acid–base Adducts

ΔpKa Rule as a Predictor for Co-crystal vs. Salt Formation

A widely utilized guideline for predicting the outcome of the proton transfer in an acid-base complex is the ΔpKa rule. This rule is based on the difference between the pKa value of the protonated base and the pKa value of the acid (ΔpKa = pKa(baseH⁺) - pKa(acid)).

For the 2,5-dihydroxybenzoic acid–pyridine (B92270) system, the relevant pKa values are:

2,5-Dihydroxybenzoic acid (acid): pKa ≈ 2.97 chemicalbook.comwikipedia.org

Pyridine (base): The pKa of its conjugate acid, pyridinium (B92312) (C₅H₅NH⁺), is approximately 5.23. wikipedia.org

Therefore, the ΔpKa for this specific pair is: ΔpKa = 5.23 - 2.97 = 2.26

Empirical studies on a series of adducts between gentisic acid and various pyridine derivatives have established specific thresholds for this system. acs.orgacs.orgrsc.orgresearchgate.net It was found that proton transfer consistently occurs to form a salt when the ΔpKa is greater than 2.5. acs.orgacs.orgresearchgate.net Conversely, when the ΔpKa is below 2, a co-crystal is formed. acs.orgacs.org The calculated ΔpKa of 2.26 for the 2,5-dihydroxybenzoic acid-pyridine pair falls into the intermediate or "gray" zone (ΔpKa between 0 and 3), where the formation of either a salt or a co-crystal is possible, and can be highly sensitive to other factors. rsc.org

Influence of Crystal Packing and Molecular Environment on Proton Transfer

In studies of gentisic acid and pyridine derivatives, distinct differences in crystal packing between co-crystals and salts have been observed:

Hydrogen Bonding: The hydrogen bonds between the carboxylic group and the pyridine nitrogen (O-H···N) in co-crystals are notably shorter and stronger than the corresponding ionic hydrogen bonds (N⁺-H···O⁻) in salts. acs.orgacs.org This suggests that the neutral hydrogen bond itself provides significant stabilization for the co-crystal form.

Supramolecular Assembly: In the crystal structures of salts, a common feature is the formation of hydrogen-bonded chains or dimers between the deprotonated gentisate anions. acs.org This interaction between anions is a significant stabilizing force in the salt lattice. In contrast, direct hydrogen bonding between neutral gentisic acid molecules is generally absent in the co-crystal structures. acs.org

The presence of other molecules, such as solvents, can also influence the outcome. These molecules can be incorporated into the crystal lattice and form additional hydrogen bonds, which can shift the energetic balance in favor of either the co-crystal or the salt form.

Observation of Desmotropes and Tautomeric Forms

Tautomerism is a phenomenon where a single compound exists as two or more readily interconvertible structures, known as tautomers, which differ in the position of a proton. byjus.comwikipedia.org The term desmotropism is often used synonymously with tautomerism. byjus.comyoutube.com This concept is highly relevant to the 2,5-dihydroxybenzoic acid-pyridine system, as the co-crystal and salt forms can be considered a pair of tautomers that exist in a dynamic equilibrium.

A clear example of this has been demonstrated in a closely related system. The reaction of gentisic acid with 4,4′-bipyridine, a molecule with two pyridine sites, yielded two different crystalline forms known as desmotropes . acs.orgacs.org These two forms differed in their hydrogen-bonding patterns, which in turn led to different protonation states in the two distinct crystal structures, even though they were formed from the same components. acs.org

This observation underscores that the proton transfer is not an absolute event solely dictated by the intrinsic acidity and basicity of the components. Instead, it is a subtle equilibrium influenced by the specific solid-state environment. The ability to isolate different desmotropes highlights the fine energetic balance between the neutral co-crystal and the ionic salt forms in the 2,5-dihydroxybenzoic acid-pyridine family of adducts.

Crystal Engineering Principles and Design Considerations for 2,5 Dihydroxybenzoic Acid–pyridine Systems

Rational Design of Supramolecular Synthons and Assemblies

The rational design of cocrystals involving 2,5-dihydroxybenzoic acid and pyridine (B92270) derivatives is deeply rooted in the principles of crystal engineering, which leverages the understanding and application of intermolecular interactions to create novel crystalline solids with desired properties. A cornerstone of this approach is the concept of the supramolecular synthon. Supramolecular synthons are robust and predictable structural units formed by specific intermolecular interactions, acting as the building blocks of a crystal structure.

In the context of 2,5-dihydroxybenzoic acid–pyridine systems, the most prominent and reliable supramolecular synthon is the acid–pyridine heterosynthon . This interaction involves a hydrogen bond between the carboxylic acid group of the dihydroxybenzoic acid and the nitrogen atom of the pyridine ring. The robustness of this particular synthon has been widely documented, with studies showing its formation in nearly 98% of cases where competing hydrogen bond donors or acceptors are absent. acs.org This high frequency of occurrence makes it a predictable and reliable tool for crystal engineers.

The design process often begins with identifying the functional groups capable of forming strong and directional hydrogen bonds. In the case of 2,5-dihydroxybenzoic acid, the carboxylic acid group is a primary hydrogen bond donor, while the hydroxyl groups can also participate in hydrogen bonding. Pyridine and its derivatives serve as excellent hydrogen bond acceptors due to the lone pair of electrons on the nitrogen atom.

The formation of the acid-pyridine heterosynthon is a key factor in the assembly of these cocrystals. This primary interaction often dictates the initial formation of a one-dimensional (1D) chain or a discrete dimer, which then further assembles into two-dimensional (2D) or three-dimensional (3D) structures through weaker interactions. These secondary interactions can include hydrogen bonds involving the hydroxyl groups, π-π stacking between the aromatic rings, and other van der Waals forces.

Computational methods, such as crystal structure prediction (CSP), are increasingly used to explore the potential crystal energy landscape for a given pair of molecules. acs.org These methods can help predict the most likely supramolecular synthons and crystal packing arrangements, guiding the experimental design of new cocrystals. The combination of a robust primary synthon like the acid-pyridine interaction with a combinatorial approach, where different substituted pyridines are systematically combined with the acid, allows for the exploration of a wide structural landscape and the targeted synthesis of cocrystals with specific architectures and properties. acs.org

Impact of Structural Isomerism on Hydrogen Bonding Networks and Crystal Packing

Positional Isomerism of Hydroxyl Groups in Dihydroxybenzoic Acids

The position of the hydroxyl groups on the benzoic acid ring significantly influences the hydrogen bonding networks and crystal packing in cocrystals with pyridine derivatives. A comparison of cocrystals formed with different dihydroxybenzoic acid isomers, such as 2,4-dihydroxybenzoic acid, 2,6-dihydroxybenzoic acid, and 3,5-dihydroxybenzoic acid, reveals distinct structural outcomes.

For instance, the ability to form intramolecular hydrogen bonds can compete with the formation of intermolecular synthons. In 2,6-dihydroxybenzoic acid, the proximity of the two hydroxyl groups to the carboxylic acid can lead to strong intramolecular hydrogen bonding, which may hinder its ability to form cocrystals with certain coformers. nih.gov In contrast, isomers like 2,5-dihydroxybenzoic acid have hydroxyl groups that are more available for intermolecular interactions.

The positional isomerism directly impacts the resulting solid-state properties. A study involving piracetam (B1677957) and six different dihydroxybenzoic acid isomers showed that all but 2,6-dihydroxybenzoic acid formed cocrystals, each with unique crystal structures and melting points. nih.gov The melting point order of the cocrystals was found to be P_24DHBA > P_34DHBA > P_23DHBA > P_25DHBA > P_35DHBA, highlighting the profound effect of isomerism on the physical properties of the resulting materials. nih.gov

The following table summarizes the impact of positional isomerism of dihydroxybenzoic acids on cocrystal formation with a model compound, piracetam. nih.gov

| Dihydroxybenzoic Acid Isomer | Cocrystal Formation with Piracetam | Crystal System of Cocrystal |

| 2,3-Dihydroxybenzoic acid | Yes | Orthorhombic |

| 2,4-Dihydroxybenzoic acid | Yes | Monoclinic |

| 2,5-Dihydroxybenzoic acid | Yes | Not specified in source |

| 2,6-Dihydroxybenzoic acid | No | - |

| 3,4-Dihydroxybenzoic acid | Yes | Monoclinic |

| 3,5-Dihydroxybenzoic acid | Yes | Monoclinic |

Substituent Effects on Pyridine Moiety

The nature and position of substituents on the pyridine ring also have a profound impact on the crystal engineering of cocrystals with 2,5-dihydroxybenzoic acid. Substituents can alter the basicity of the pyridine nitrogen, introduce additional hydrogen bonding sites, or create steric hindrance, all of which influence the formation and structure of the resulting cocrystals.

For example, isoniazid (B1672263), a pyridine derivative with a hydrazide group, and its derivatives are frequently used as coformers. The presence of the amide and amine functionalities in isoniazid introduces additional hydrogen bond donors and acceptors, leading to more complex and often robust hydrogen-bonded networks. In cocrystals of an isoniazid derivative with various carboxylic acids, including 2,5-dihydroxybenzoic acid, a recurring chain hydrogen bond motif was observed in addition to the expected acid-pyridine interaction. nih.gov

Nicotinamide (B372718), another common pyridine-based coformer, can participate in both acid-pyridine and amide-amide hydrogen bonds, leading to diverse supramolecular architectures. The interplay between these different synthons can result in complex layered or framework structures.

The electronic properties of the substituents on the pyridine ring can also influence the likelihood of cocrystal versus salt formation. The pKa difference (ΔpKa) between the carboxylic acid and the pyridine derivative is a useful guideline. Generally, a ΔpKa between -1 and 4 is indicative of potential cocrystal formation. researchgate.net Electron-withdrawing groups on the pyridine ring decrease its basicity, making cocrystal formation more likely, while electron-donating groups increase basicity, favoring salt formation.

A combinatorial approach, where a matrix of substituted benzoic acids and substituted pyridines is screened, can reveal trends in secondary synthon formation and validate the pKa rule across a broader landscape. acs.org The following table provides examples of how different substituents on the pyridine moiety can influence cocrystal formation and structure.

| Pyridine Derivative | Key Functional Groups | Observed Supramolecular Synthons with Carboxylic Acids |

| Pyridine | Pyridine nitrogen | Acid-pyridine heterosynthon |

| Isoniazid | Pyridine nitrogen, hydrazide | Acid-pyridine heterosynthon, amide-hydroxyl-amide chain |

| Nicotinamide | Pyridine nitrogen, primary amide | Acid-pyridine heterosynthon, amide-amide homosynthon |

| 4-Cyanopyridine | Pyridine nitrogen, nitrile | Acid-pyridine heterosynthon, potential for nitrile-nitrile interactions |

Strategies for Modifying Solid-State Properties via Crystal Engineering

A primary motivation for designing cocrystals of 2,5-dihydroxybenzoic acid and pyridine derivatives is the ability to modify and improve the solid-state properties of the constituent molecules. Crystal engineering provides a powerful toolkit for tuning properties such as solubility, dissolution rate, stability, and mechanical properties.

One of the most common goals is to enhance the aqueous solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). By pairing an API with a highly soluble coformer, the resulting cocrystal often exhibits improved solubility. For instance, the addition of the highly soluble nicotinamide has been shown to significantly increase the solubility of ibuprofen. nih.gov The choice of coformer is crucial, and a general guideline is that the coformer's solubility should be significantly higher than that of the API to achieve a substantial enhancement. nih.gov

The formation of different supramolecular synthons and crystal packing arrangements directly translates to different physicochemical properties. For example, the strength and dimensionality of the hydrogen-bonding network can affect the melting point and thermal stability of the cocrystal. By systematically varying the coformer, as discussed in the context of structural isomerism, it is possible to create a series of cocrystals with a range of melting points and stabilities. nih.gov

The method of cocrystal preparation can also influence the final product. Techniques such as neat grinding, liquid-assisted grinding, and solvent evaporation from different solvents can lead to the formation of different polymorphs or solvates of the cocrystal, each with its own unique properties. acs.org For example, a cocrystal of piroxicam (B610120) and 2,5-dihydroxybenzoic acid was found to form an acetone (B3395972) solvate when acetone was present as an impurity, highlighting the role of the solvent in the crystallization process. rsc.org

Rational Coformer Selection: Choosing coformers with appropriate functional groups to form robust supramolecular synthons and with desirable physical properties (e.g., high solubility).

Exploiting Isomerism: Utilizing positional isomers of either the acid or the pyridine to systematically alter the hydrogen-bonding network and crystal packing.

Controlling Crystallization Conditions: Varying the solvent, temperature, and method of crystallization to target specific polymorphs or solvates with improved properties.

Combinatorial Screening: Systematically exploring a wide range of coformer combinations to identify cocrystals with optimal properties. acs.org

Through these strategies, crystal engineering of 2,5-dihydroxybenzoic acid–pyridine systems allows for the creation of new solid forms with tailored properties, which is of significant interest in the pharmaceutical and materials science fields.

Polymorphism and Supramolecular Isomerism in 2,5 Dihydroxybenzoic Acid–pyridine Co Crystals and Salts

Identification and Characterization of Polymorphic Forms

The identification and characterization of different polymorphic forms are foundational to understanding the solid-state landscape of a chemical system. For the 2,5-dihydroxybenzoic acid–pyridine (B92270) system, as with other multi-component crystals, various analytical techniques are employed to distinguish between different solid forms. These techniques provide insights into the crystal structure, thermal behavior, and spectroscopic properties of each polymorph.

Different crystalline forms of 2,5-dihydroxybenzoic acid itself have been identified, which provides a basis for understanding its behavior in co-crystals. researchgate.netfigshare.com For instance, two distinct polymorphs of 2,5-dihydroxybenzoic acid, often referred to as Form I and Form II, have been characterized. figshare.com These forms can be distinguished by their crystallographic parameters.

Table 1: Crystallographic Data for Polymorphs of 2,5-Dihydroxybenzoic Acid

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.9110(3) | 5.5610(2) |

| b (Å) | 11.8280(7) | 4.8690(1) |

| c (Å) | 11.0580(6) | 23.6880(8) |

| β (°) | 91.059(3) | 100.191(1) |

| V (ų) | 642.22 | 631.27 |

Data sourced from ACS Figshare. figshare.com

The characterization of co-crystals, such as those formed between 2,5-dihydroxybenzoic acid and other molecules, often involves a combination of single-crystal and powder X-ray diffraction (XRD), thermal analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA), and spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netnih.govrsc.org For example, in the study of co-crystals of piroxicam (B610120) with 2,5-dihydroxybenzoic acid, both a non-solvated form and an acetone (B3395972) solvate were identified, both belonging to the P2₁/c space group. researchgate.netrsc.orgillinois.edu The desolvation of the acetone solvate was shown to result in a rearrangement to the non-solvated co-crystal structure, a phenomenon monitored by powder XRD. rsc.orgillinois.edu

These characterization methods are crucial for identifying new polymorphic forms, determining their crystal structures, and assessing their phase relationships. The selection of an appropriate crystallization method, such as slow evaporation, slurry conversion, or solvent-drop grinding, can lead to the isolation of different polymorphs. pharmainventor.comacs.org

Synthon Polymorphism and its Structural Implications

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing spatial arrangements of intermolecular interactions. acs.org Synthon polymorphism arises when different synthons can be formed between the same functional groups, leading to different crystal structures. rsc.orgresearchgate.net In the context of 2,5-dihydroxybenzoic acid and pyridine, the primary competing functional groups for hydrogen bonding are the carboxylic acid, the two hydroxyl groups of the acid, and the nitrogen atom of the pyridine ring.

The carboxylic acid–pyridine heterosynthon is known to be a very robust and frequently occurring interaction in co-crystal formation. acs.orgacs.orgnih.gov A Cambridge Structural Database (CSD) analysis has shown that in the absence of other competing hydrogen bond donors or acceptors, the COOH···Narom supramolecular heterosynthon occurs in 98% of cases. acs.org However, the presence of the hydroxyl groups on the benzoic acid introduces competition. The OH···Narom heterosynthon is also a strong interaction. acs.org

The interplay between these possible interactions can lead to synthon polymorphism. For example, one polymorph might be dominated by the acid-pyridine heterosynthon, while another might exhibit interactions involving the hydroxyl groups, either forming homodimers (acid-acid or hydroxyl-hydroxyl) or different heterosynthons (hydroxyl-pyridine). Multifunctional molecules, like dihydroxybenzoic acids, are capable of assembling via different supramolecular synthons, which can lead to polymorphism. acs.orgresearchgate.net

Factors Governing the Occurrence and Stability of Polymorphic States

The formation and stability of different polymorphic forms are governed by a complex interplay of thermodynamic and kinetic factors. pharmainventor.com Selecting the optimal solid form of an active pharmaceutical ingredient early in development is crucial to mitigate risks later on. pharmainventor.com

Thermodynamic Factors: The relative stability of polymorphs is determined by their Gibbs free energy. The most stable form at a given temperature and pressure will have the lowest free energy. Thermal analysis techniques like DSC are instrumental in determining the thermodynamic relationships between polymorphs, such as identifying enantiotropic or monotropic systems. For instance, the relative stability of two polymorphs can be inferred from their melting points and enthalpies of fusion according to the Burger-Ramberger rules.

Kinetic Factors: The crystallization of a particular polymorphic form is often under kinetic control. Factors such as the choice of solvent, rate of cooling or evaporation, degree of supersaturation, and the presence of impurities can all influence which polymorph nucleates and grows. researchgate.net For dihydroxybenzoic acids, solvent-free methods like sublimation and melt crystallization have been employed to obtain new polymorphic forms, as solution crystallization often leads to solvates or hydrates. acs.orgresearchgate.net

Structural Factors: The molecular structure of the components plays a critical role. In the 2,5-dihydroxybenzoic acid-pyridine system, the pKa difference between the carboxylic acid and the pyridinium (B92312) ion is a key factor in determining whether a co-crystal or a salt is formed. The "pKa rule" suggests that a salt is likely to form if the difference between the pKa of the acid and the pKa of the conjugate acid of the base is greater than 3.

Future Directions in the Academic Research of 2,5 Dihydroxybenzoic Acid–pyridine Multicomponent Systems

Advanced Computational Models for De Novo Structure Prediction and Property Tuning

The future of designing 2,5-dihydroxybenzoic acid–pyridine (B92270) cocrystals will heavily rely on the advancement and application of computational models. These tools are moving beyond simple screening to enable the de novo prediction of crystal structures and the fine-tuning of material properties before any experimental work is undertaken.

Crystal Structure Prediction (CSP): CSP methods are becoming increasingly powerful in forecasting the potential crystalline forms of small-molecule active pharmaceutical ingredients. nih.gov For the 2,5-dihydroxybenzoic acid–pyridine system, future research will likely employ CSP to generate a landscape of energetically feasible crystal structures. This can help identify not only the most stable form but also potential polymorphic forms, which is crucial as polymorphism is suspected in some cocrystals of 2,5-dihydroxybenzoic acid. nih.gov

Molecular Electrostatic Potential (MEP) Surfaces: MEP analysis is a valuable tool for predicting intermolecular interactions. By mapping the electrostatic potential onto the electron density surface of 2,5-dihydroxybenzoic acid and various pyridine derivatives, researchers can identify the most probable sites for hydrogen bonding. Future studies will likely use MEP to rationalize the formation of specific synthons and to pre-select coformers with complementary electrostatic potentials, thereby increasing the success rate of cocrystallization.

Property Tuning through Computation: Beyond structure prediction, computational models will be pivotal in tuning the physicochemical properties of the resulting materials. For instance, by simulating the crystal lattice and intermolecular interactions, it may be possible to predict properties such as solubility, dissolution rate, and mechanical stability. This predictive capability will accelerate the discovery of cocrystals with desired performance characteristics.

Exploration of Complex Supramolecular Architectures Beyond Binary Systems (e.g., Ternary Co-crystals)

While binary cocrystals of 2,5-dihydroxybenzoic acid and a pyridine derivative are the foundational systems, future research will increasingly focus on more complex supramolecular architectures, such as ternary cocrystals. These systems, comprising three different molecular components, offer a higher level of control over the resulting crystal structure and properties.

The inclusion of a third component, which could be another coformer or a solvent molecule, can lead to the formation of novel hydrogen-bonding motifs and packing arrangements. For example, research on other systems has shown the successful design of ternary cocrystals. nih.gov In the context of 2,5-dihydroxybenzoic acid and pyridine, a third component could be introduced to:

Bridge interactions: A molecule with multiple hydrogen bond donor or acceptor sites could link the primary 2,5-dihydroxybenzoic acid-pyridine synthons into higher-order structures.

Modify properties: The incorporation of a third component can significantly alter the physicochemical properties of the cocrystal, such as solubility or stability. For instance, the formation of a cocrystal solvate with acetonitrile (B52724) has been observed for nitazoxanide (B1678950) and 2,5-dihydroxybenzoic acid. acs.org

Create functional materials: Ternary systems could be designed to bring together different functionalities, leading to materials with unique optical, electronic, or pharmaceutical properties.

Future work in this area will involve the rational design of ternary systems based on a thorough understanding of the intermolecular interactions at play, aided by the computational tools mentioned in the previous section.

In-depth Mechanistic Studies of Solid-State Transformations and Phase Transitions

The solid forms of 2,5-dihydroxybenzoic acid–pyridine systems can be sensitive to external stimuli such as temperature, pressure, and humidity, leading to solid-state transformations and phase transitions. A deeper understanding of these mechanisms is crucial for controlling the desired solid form and ensuring its stability.

Future research will likely focus on:

Monitoring transformations in real-time: Utilizing techniques such as variable-temperature powder X-ray diffraction (VT-PXRD) and differential scanning calorimetry (DSC) to observe phase transitions as they occur.

Investigating the role of solvent: The solvent used in crystallization can have a profound impact on the resulting solid form. Studies have shown that different solvents can lead to the formation of either a cocrystal or a cocrystal solvate. researchgate.netrsc.org Future investigations will aim to elucidate the specific role of solvent molecules in templating certain crystal structures and their subsequent role in desolvation pathways. For example, the desolvation of a piroxicam-HBA-acetone solvate was found to result in the formation of the piroxicam-HBA cocrystal. rsc.org

Understanding polymorphism: The potential for polymorphism in cocrystals of 2,5-dihydroxybenzoic acid has been noted. nih.gov In-depth mechanistic studies will be necessary to understand the kinetic and thermodynamic relationships between different polymorphic forms and to identify the conditions under which each form is stable.

A comprehensive understanding of these transformations will be essential for the development of robust manufacturing and storage protocols for materials based on this system.

Development of Predictive Tools and Databases for Targeted Solid Form Design